
N,O-Ditrityl Ganciclovir
Descripción general
Descripción
N,O-Ditrityl Ganciclovir is a derivative of Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus infections. The compound is characterized by the presence of trityl groups attached to the nitrogen and oxygen atoms of Ganciclovir. These trityl groups serve as protective groups during chemical synthesis, enhancing the stability and solubility of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Ditrityl Ganciclovir typically involves the protection of the hydroxyl and amino groups of Ganciclovir with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl groups. The general reaction scheme is as follows:
- Dissolve Ganciclovir in an anhydrous solvent such as dichloromethane.
- Add trityl chloride and pyridine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Deprotection Reactions
The trityl groups serve as protective moieties for the amino and hydroxyl functionalities of Ganciclovir. Deprotection is critical for regenerating the active drug.
Acidic Deprotection
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Conditions : Room temperature, 2–4 hours.
-
Mechanism : Protonation of the trityl ether oxygen weakens the C–O bond, leading to cleavage and release of triphenylmethanol.
-
Outcome : Yields Ganciclovir (C₉H₁₃N₅O₄) with >90% purity after purification.
Table 1: Deprotection Efficiency Under Varied Conditions
Acid | Solvent | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Trifluoroacetic acid | DCM | 2 | 92 | 95 |
HCl (1M) | Methanol | 6 | 78 | 85 |
H₂SO₄ (0.5M) | Ethanol | 4 | 65 | 72 |
Substitution Reactions
The trityl groups can be replaced with other functional moieties to synthesize derivatives with enhanced bioavailability or targeting.
Nucleophilic Substitution
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of bases like triethylamine .
-
Example : Reaction with valine esters produces Valganciclovir precursors, improving oral absorption .
Table 2: Substitution Reactions and Products
Reagent | Product | Application | Yield (%) |
---|---|---|---|
L-Valine chloride | Valganciclovir intermediate | Prodrug synthesis | 85 |
Benzoyl chloride | Benzoylated derivative | Solubility enhancement | 73 |
Methyl iodide | Methyl ether derivative | Metabolic stability studies | 68 |
Orthoester Transesterification
Used in industrial-scale synthesis to introduce protective groups selectively:
-
Conditions : Catalyzed by acidic ion-exchange resins (e.g., Amberlite IR-120) at 80°C .
-
Outcome : Forms cyclic orthoesters, which hydrolyze to monocarboxylate intermediates for further functionalization .
Hydrolysis and Esterification
Critical for prodrug development (e.g., Valganciclovir):
-
Hydrolysis : Monoacetyl-Ganciclovir (from orthoester hydrolysis) reacts with L-valine derivatives under DCC (dicyclohexylcarbodiimide) coupling .
-
Enzymatic Hydrolysis : Lipases selectively cleave ester bonds, yielding monovalinate esters with >95% enantiomeric excess .
Stability Under Synthetic Conditions
-
Thermal Stability : Decomposes above 150°C, necessitating low-temperature reactions (<50°C).
-
pH Sensitivity : Stable in anhydrous, neutral conditions but hydrolyzes rapidly in acidic or basic media.
Research Findings
-
Catalytic Efficiency : Piperidine accelerates transesterification by 40% compared to pyridine .
-
Byproduct Mitigation : Hexane washing reduces trityl-related impurities by 70% .
-
Enzymatic Selectivity : Candida antarctica lipase B achieves 98% regioselectivity in ester hydrolysis .
Mechanistic Insights
-
Deprotection Kinetics : First-order kinetics with a rate constant () of s⁻¹ in TFA/DCM.
-
Substitution Reactivity : Electron-withdrawing groups on aryl rings enhance trityl group lability, reducing reaction time by 30%.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Role as an Intermediate:
N,O-Ditrityl Ganciclovir is primarily utilized as an intermediate in the synthesis of more complex antiviral compounds. The presence of trityl groups allows for selective protection of reactive sites, facilitating subsequent chemical transformations without compromising the integrity of the core structure.
Synthetic Routes:
The synthesis typically involves:
- Protection of Ganciclovir: Trityl chloride is reacted with Ganciclovir in an anhydrous solvent like dichloromethane, often in the presence of a base such as pyridine.
- Purification: The resulting product is purified via column chromatography to achieve high purity levels suitable for further applications.
Biological Research
Nucleoside Protection Studies:
this compound plays a crucial role in biological research focused on nucleoside protection and deprotection mechanisms. The compound's stability under various conditions makes it ideal for studying the dynamics of nucleoside interactions within biological systems.
Medicinal Chemistry
Development of Antiviral Therapies:
Research into this compound includes its potential use in developing new antiviral therapies. Once the trityl groups are removed, Ganciclovir is released, which inhibits viral DNA polymerase, thereby preventing viral replication. This property is critical in designing drugs that can effectively combat resistant strains of viruses.
Industrial Applications
Large-scale Production:
In industrial settings, this compound is utilized for the large-scale production of antiviral drugs. The compound's ability to enhance yield and purity during synthesis processes makes it a preferred choice in pharmaceutical manufacturing.
Data Table: Comparison with Related Compounds
Compound | Structure Type | Mechanism of Action | Applications |
---|---|---|---|
This compound | Protected derivative | Inhibits viral DNA polymerase | Intermediate for antiviral synthesis |
Ganciclovir | Nucleoside analogue | Inhibits viral DNA polymerase | Treatment for CMV infections |
Valganciclovir | Ester prodrug | Converted to Ganciclovir in vivo | Improved oral bioavailability |
Acyclovir | Nucleoside analogue | Inhibits viral DNA polymerase | Treatment for herpes simplex virus |
Case Studies
-
Therapeutic Drug Monitoring:
A study involving three immunocompromised patients showed that therapeutic drug monitoring of ganciclovir guided treatment effectively in managing CMV infections. This highlights the importance of understanding drug metabolism and interaction profiles, which can be influenced by derivatives like this compound . -
Topical Application Studies:
Research on a 0.15% ganciclovir gel demonstrated its efficacy in treating CMV corneal endotheliitis. This study underscores how modifications to ganciclovir can enhance therapeutic outcomes . -
Resistance Studies:
Investigations into ganciclovir resistance mutations provide insights into how derivatives may help overcome limitations associated with existing antiviral therapies .
Mecanismo De Acción
The mechanism of action of N,O-Ditrityl Ganciclovir is primarily related to its role as a protected form of Ganciclovir. Once the trityl groups are removed, Ganciclovir is released and exerts its antiviral effects by inhibiting viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus.
Comparación Con Compuestos Similares
Ganciclovir: The parent compound, used to treat cytomegalovirus infections.
Valganciclovir: An ester prodrug of Ganciclovir with improved oral bioavailability.
Acyclovir: Another antiviral drug with a similar mechanism of action but different chemical structure.
Uniqueness: N,O-Ditrityl Ganciclovir is unique due to the presence of trityl protective groups, which enhance its stability and solubility during chemical synthesis. This makes it a valuable intermediate in the preparation of more complex antiviral agents.
Actividad Biológica
N,O-Ditrityl Ganciclovir is a chemically modified derivative of Ganciclovir, an antiviral drug primarily used to treat cytomegalovirus (CMV) infections. This compound features two trityl groups attached to the nitrogen and oxygen atoms of Ganciclovir, which enhance its stability and solubility, making it a valuable intermediate in the synthesis of more complex antiviral agents. This article explores the biological activity of this compound, including its mechanism of action, comparative efficacy, and relevant case studies.
This compound is designed to protect the functional groups of Ganciclovir during synthesis. Once the trityl groups are removed, the compound releases Ganciclovir, which exerts its antiviral effects by inhibiting viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the spread of CMV. The mechanism can be summarized as follows:
- Deprotection : Trityl groups are removed under acidic conditions.
- Activation : Released Ganciclovir is phosphorylated by viral kinases.
- Inhibition : The active triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination.
Table 1: Mechanism Summary
Step | Description |
---|---|
Deprotection | Removal of trityl groups using acidic conditions |
Activation | Phosphorylation by viral kinases |
Inhibition | Competitive incorporation into viral DNA |
Comparative Efficacy
The biological activity of this compound can be compared with that of its parent compound, Ganciclovir, and other antiviral agents like Valganciclovir and Acyclovir. The following table summarizes their efficacy against CMV.
Table 2: Comparative Antiviral Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | Not specified directly; inferred from Ganciclovir | Inhibits viral DNA polymerase |
Ganciclovir | 0.08 - 14 | Competitive inhibition and chain termination |
Valganciclovir | Lower than Ganciclovir due to enhanced bioavailability | Prodrug converted to Ganciclovir |
Acyclovir | Varies (generally higher IC50) | Similar mechanism but different structure |
Study on Efficacy in Immunocompromised Patients
A clinical study evaluated the efficacy of oral Ganciclovir in preventing CMV disease in patients with advanced AIDS. The results indicated a significant reduction in CMV disease incidence among those receiving prophylactic treatment:
- Participants : 486 patients received oral Ganciclovir.
- Outcome : 14% developed confirmed CMV disease compared to 26% in the placebo group (P < 0.001).
- : Prophylactic oral Ganciclovir significantly reduces CMV disease risk in immunocompromised individuals .
Study on Resistance Patterns
Research has shown that ganciclovir resistance is a growing concern among solid organ transplant recipients. A retrospective study analyzed genotypically confirmed ganciclovir-resistant (ganR) CMV infections:
Propiedades
IUPAC Name |
9-[(1-hydroxy-3-trityloxypropan-2-yl)oxymethyl]-2-(tritylamino)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H41N5O4/c53-31-41(32-56-47(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40)55-34-52-33-48-42-43(52)49-45(50-44(42)54)51-46(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37/h1-30,33,41,53H,31-32,34H2,(H2,49,50,51,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOSQSQZKVBKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H41N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.